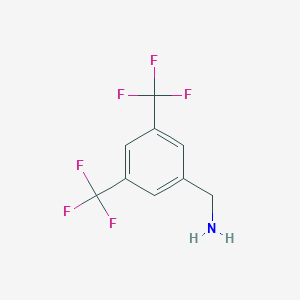

3,5-Bis(trifluoromethyl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3H,4,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVHORCFFOSRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234133 | |

| Record name | 3,5-Bis(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-29-7 | |

| Record name | 3,5-Bis(trifluoromethyl)benzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RP2724XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Trifluoromethylated Compounds in Contemporary Chemistry

The introduction of trifluoromethyl (-CF3) groups into organic molecules is a critical strategy in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. The unique properties of the -CF3 group, such as its high electronegativity—intermediate between that of fluorine and chlorine—and its steric bulk, significantly influence the parent molecule's characteristics. These properties can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, which are crucial for the efficacy of a drug.

Trifluoromethylated compounds are integral to numerous widely used drugs. wikipedia.orgwikipedia.org For instance, fluoxetine, an antidepressant, and celecoxib, a nonsteroidal anti-inflammatory drug, both feature a trifluoromethyl group. wikipedia.org This functional group is often employed as a bioisostere for chlorine or methyl groups to fine-tune the electronic and steric profile of a lead compound or to shield a reactive methyl group from metabolic breakdown. wikipedia.org The C-F bond's high bond dissociation energy contributes to the metabolic stability of the trifluoromethyl group. mdpi.com The strategic placement of a -CF3 group on a phenyl ring is known to improve the pharmacodynamic and pharmacokinetic properties of the resulting compounds. nih.gov

The development of methods for introducing trifluoromethyl groups is an active area of research. wikipedia.org Techniques range from using reagents like trifluoromethyltrimethylsilane and sodium trifluoroacetate (B77799) to more advanced methods involving photoredox catalysis. wikipedia.org The N-trifluoromethyl (N-CF3) motif, while less explored than C-trifluoromethylation, is gaining attention due to the prevalence of nitrogen-containing heterocycles in drug molecules. nih.gov

Overview of Benzylamine Derivatives in Organic Synthesis and Drug Discovery

Benzylamine (B48309) and its derivatives are fundamental building blocks in organic synthesis and play a significant role in the pharmaceutical industry. wikipedia.org They serve as precursors for a wide array of more complex molecules, including many active pharmaceutical ingredients. wikipedia.orgmdpi.com For example, benzylamine is used in the manufacturing of pharmaceuticals like lacosamide, moxifloxacin, and nebivolol. wikipedia.org

The versatility of benzylamine derivatives stems from the reactivity of the amine group, which allows for various chemical transformations. These derivatives are key intermediates in the synthesis of heterocyclic compounds, such as isoquinolines. wikipedia.org In drug discovery, modifications to the benzylamine scaffold have led to the development of potent and selective inhibitors for various biological targets. For instance, substituted aryl benzylamines have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 3, an enzyme implicated in prostate cancer. nih.gov

Furthermore, benzylamine derivatives have been investigated for a range of biological activities, including antimycotic and anti-Mycobacterium tuberculosis properties. openmedicinalchemistryjournal.comnih.gov The synthesis of novel benzylamine derivatives through methods like reductive amination continues to be an active area of research aimed at discovering new therapeutic agents. nih.gov

Research Scope and Objectives for 3,5 Bis Trifluoromethyl Benzylamine Studies

Precursor Synthesis and Derivatization

The synthesis of this compound and its derivatives can be achieved through various chemical pathways, starting from readily available precursors. These methods involve key reactions such as amino-dehalogenation and derivatization from corresponding halides and aldehydes.

Preparation from 3,5-Bis(trifluoromethyl)benzyl Halides (e.g., Chloride)

A primary route for the synthesis of this compound involves the use of 3,5-bis(trifluoromethyl)benzyl halides, particularly the chloride derivative. This precursor can be synthesized by reacting 3,5-bis(trifluoromethyl)benzyl alcohol with thionyl chloride. google.com The subsequent conversion to the target amine is typically achieved through an amino-dehalogenation reaction.

The reaction of 3,5-bis(trifluoromethyl)benzyl chloride with methylamine (B109427) is a key step in producing N-methyl-3,5-bis(trifluoromethyl)benzylamine. google.com This nucleophilic substitution reaction, classified as an amino-dehalogenation, involves the displacement of the halide by the amine group. google.com

The efficiency of the amino-dehalogenation reaction is highly dependent on the reaction conditions. For the synthesis of N-methyl-3,5-bis(trifluoromethyl)benzylamine, a mixture of aqueous methylamine and methanol (B129727) can be used as the solvent system. google.com The reaction is typically heated to around 50°C to facilitate the conversion. google.com For other related reactions, such as the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene from the corresponding benzyl (B1604629) chloride, a two-phase system of DMSO and water has been utilized, with the reaction proceeding at 40°C. researchgate.net

The table below summarizes the reaction conditions for the synthesis of N-methyl-3,5-bis(trifluoromethyl)benzylamine.

| Parameter | Condition |

| Reactant 1 | 3,5-Bis(trifluoromethyl)benzyl chloride |

| Reactant 2 | 40% aqueous methylamine |

| Solvent | Methanol |

| Temperature | 50°C |

To maximize the yield and minimize the formation of by-products, careful control of the reaction parameters is crucial. In the synthesis of N-methyl-3,5-bis(trifluoromethyl)benzylamine, the crude product can be isolated and subsequently purified by distillation to remove impurities. google.com

Derivatization from 3,5-Bis(trifluoromethyl)benzaldehyde

An alternative synthetic approach starts with 3,5-bis(trifluoromethyl)benzaldehyde. This aldehyde can be prepared by the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol. guidechem.com The resulting aldehyde can then be used in various reactions to produce derivatives. For instance, it can be reacted with a diamine compound to form an intermediate with carbon-nitrogen double bonds, which can be further modified. guidechem.com

Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide

A notable derivative, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, can be synthesized through a direct amidation reaction between this compound and stearic acid. mdpi.comresearchgate.net This particular synthesis is noteworthy for being conducted under solvent-free, metal-free, and catalyst-free conditions. mdpi.comresearchgate.net The reaction proceeds by heating a mixture of the two reactants at 140°C for 24 hours. mdpi.comresearchgate.net To drive the reaction towards the formation of the amide, water vapor produced during the reaction is removed. mdpi.com This method provides a moderate yield of the desired product. mdpi.comresearchgate.net

The following table outlines the key aspects of this synthesis.

| Feature | Description |

| Reaction Type | Direct Amidation |

| Reactant 1 | Stearic Acid |

| Reactant 2 | This compound |

| Conditions | 140°C, 24 hours, solvent-free, catalyst-free |

| Yield | Moderate |

An in-depth analysis of the chemical compound this compound reveals its utility in various synthetic methodologies, from direct amide formation to the construction of complex molecular architectures. This article focuses exclusively on the documented synthetic pathways and functional applications of this fluorinated compound.

Applications in Materials Science and Advanced Materials

Optoelectronic Materials (e.g., Building Blocks for Nitrophenyl Ethers and Triarylamines)

3,5-Bis(trifluoromethyl)benzylamine serves as a crucial building block in the synthesis of larger, more complex molecules utilized in optoelectronic materials. Its derivatives are precursors for compounds that are essential components in devices like organic light-emitting diodes (OLEDs).

Specifically, it is used in the synthesis of N-substituted nitroanilines and their subsequent derivatives. For instance, this compound can be reacted with 1-fluoro-2-nitrobenzene in a nucleophilic aromatic substitution reaction to produce N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline. This intermediate can then be further processed, for example, through catalytic hydrogenation, to yield N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine. mdpi.com Substituted diaminobenzenes are recognized as important starting materials for creating arylbenzimidazole-based OLEDs. mdpi.com

While the direct synthesis of triarylamines often starts from the analogous 3,5-bis(trifluoromethyl)aniline, the benzylamine (B48309) variant provides a pathway to specific diamine building blocks that are valuable in the broader field of organic electronics. mdpi.com The incorporation of the trifluoromethyl groups can enhance properties such as thermal stability and electron affinity in the final materials.

Table 1: Synthesis of Optoelectronic Precursor from this compound

| Reactant 1 | Reactant 2 | Product | Application of Product Class |

|---|---|---|---|

| This compound | 1-Fluoro-2-nitrobenzene | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | Intermediate for diamine synthesis |

Intermediate in Polymer Synthesis

The reactivity of the primary amine group in this compound allows it to be incorporated into various polymer structures. It can react with compounds like carboxylic acids to form amide bonds, which are fundamental linkages in polyamides. For example, it undergoes a direct amidation reaction with stearic acid under solvent-free conditions to form N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.comresearchgate.net This demonstrates its utility in forming amide linkages, a key reaction in the synthesis of certain types of polymers.

Furthermore, diamine derivatives, such as those synthesized from this compound, are versatile monomers for the creation of aromatic polyamides. mdpi.com These polymers are known for their high performance, thermal stability, and chemical resistance, properties that can be further tuned by the inclusion of the trifluoromethyl groups.

Nanomaterial Fabrication

A significant application of this compound is in the field of nanotechnology, specifically in the bottom-up fabrication of nanomaterials through molecular self-assembly.

Derivatives of this compound, when combined with single amino acids such as phenylalanine or tyrosine, have been shown to self-assemble into well-defined nanotubes. researchgate.netscience.goviwaponline.com For example, the tyrosine derivative, referred to as BTTP, and the phenylalanine derivative, known as BPPNTs, spontaneously form micro- and nanotubes in solution. science.goviwaponline.comnih.gov This self-assembly process is driven by non-covalent interactions, such as hydrogen bonding, between the derivative molecules. researchgate.net The presence of the xenobiotic trifluoromethyl groups on the benzylamine backbone is a key factor in guiding this specific tubular morphology. science.gov

The process of nanotube formation from these benzylamine derivatives has been investigated through both experimental techniques and theoretical computations. researchgate.netscience.gov Computational methods, such as Density Functional Theory (DFT), have been employed to study the geometrical and electronic features of the monomer and to explain the self-assembly mechanism. researchgate.net These studies analyze factors like H-bonding, band gap energy, and molecular electrostatic potential to understand how the individual molecules interact and organize into a stable tubular structure. researchgate.net Experimental characterizations are performed using methods like X-ray diffraction (XRD), High-Resolution Transmission Electron Microscopy (HR-TEM), and various spectroscopic techniques to confirm the structure and properties of the resulting nanotubes. researchgate.netresearchgate.net

The self-assembled nanotubes derived from this compound serve as scaffolds for the creation of advanced nanocomposites. They have been successfully integrated with inorganic materials like selenium oxide (SeO) and silicon dioxide (SiO2). researchgate.netresearchgate.net

Selenium Oxide (SeO): Nanocomposites have been formed by decorating or intercalating the peptide nanotubes with SeO. researchgate.netresearchgate.net These BPPNTs-SeO composites have been studied for their antioxidant properties and electrochemical activity. researchgate.net

Silicon Dioxide (SiO2): A core-shell nanocomposite, denoted as [email protected], has been fabricated by adding a multifunctional sol-gel precursor to the this compound-derived peptide nanotubes (BTTPNTs). researchgate.net This results in a structure with the peptide nanotube as the core and a shell of SiO2. These composites have shown potential in sensing applications and as smart UV-protective materials. researchgate.net

Table 2: Nanocomposites from this compound-Derived Nanotubes

| Nanotube Derivative | Inorganic Material | Composite Structure | Investigated Applications |

|---|---|---|---|

| BPPNTs (Phenylalanine derivative) | Selenium Oxide (SeO) | Decorated/intercalated nanotubes researchgate.net | Antioxidant, Electrochemical systems researchgate.net |

The nanotubes prepared from the this compound derivative of tyrosine (BTTPNTs) have demonstrated notable stability when exposed to UV-A radiation. nih.gov Characterization using UV-vis optical absorption studies and analysis of photophysical degradation kinetics have shown that these nanotubes are excellent light-resistive materials. nih.gov This stability is a crucial property for applications where the material may be exposed to sunlight or other UV sources, such as in coatings or electronic devices.

Table of Compounds Mentioned | Compound Name | | | :--- | | 1-Fluoro-2-nitrobenzene | | 3,5-Bis(trifluoromethyl)aniline | | this compound | | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | | N-(3,5-bis(trifluoromethyl)benzyl)stearamide | | N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | | Phenylalanine | | Selenium Oxide | | Silicon Dioxide | | Stearic Acid | | Tyrosine |

Application in Organic Electronic Devices

The intrinsic properties of the 3,5-bis(trifluoromethyl)benzyl moiety, such as high thermal stability, electrochemical stability, and the electron-withdrawing nature of the trifluoromethyl groups, make it an attractive component for materials designed for organic electronic devices. These properties can enhance the performance and longevity of devices such as electrochromic devices (ECDs) and potentially organic light-emitting diodes (OLEDs).

Research has demonstrated the utility of this compound as a precursor in the synthesis of viologen-based electrochromic materials. Electrochromic devices are capable of changing their optical properties, such as color and transparency, in response to an applied voltage. This technology is utilized in smart windows, displays, and mirrors.

In a notable study, a symmetric benzyl-based viologen, 1,1'-bis(3,5-bis(trifluoromethyl)-benzyl)-4,4'-bipyridine-1,1'-diium (DTFMBzV), was synthesized from this compound. The incorporation of the 3,5-bis(trifluoromethyl)benzyl groups was found to be crucial for the enhanced performance of the resulting electrochromic device. The bulky and electron-withdrawing trifluoromethyl groups help to prevent the aggregation of the viologen molecules in their radical cation state, a common issue that can lead to device degradation and reduced stability. This strategic molecular design leads to improved optical contrast and long-term operational stability. researchgate.net

The performance of an electrochromic device incorporating DTFMBzV was systematically evaluated, and the key findings are summarized in the table below.

| Parameter | Value | Conditions |

|---|---|---|

| Transmittance Change (ΔT) | 63.5% | at 605 nm |

| Response Time | < 3 seconds | Biasing cell potential from 0 to 1.1 V |

| Stability (Retention of initial ΔT) | 97% | After 10,000 cycles |

The data clearly indicates that the electrochromic device based on the this compound derivative exhibits a significant and stable performance, highlighting the positive impact of this chemical moiety. researchgate.net

Furthermore, this compound serves as a precursor for N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine. mdpi.com Substituted diaminobenzenes are known to be important starting materials for the synthesis of arylbenzimidazoles, a class of materials used in organic light-emitting diodes (OLEDs). mdpi.com While specific performance data for OLEDs incorporating arylbenzimidazoles directly synthesized from this particular diamine were not detailed in the available research, the synthetic pathway underscores the potential of this compound in the development of materials for a broader range of organic electronic applications.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools for the qualitative and quantitative analysis of 3,5-bis(trifluoromethyl)benzylamine. They provide a molecular fingerprint, allowing for unambiguous identification and the assessment of purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to confirm the structure of this compound and its derivatives. mdpi.com

In the ¹H NMR spectrum of this compound, the protons of the benzylamine (B48309) moiety exhibit characteristic chemical shifts. The benzylic protons (CH₂) typically appear as a singlet, while the aromatic protons show distinct signals in the downfield region of the spectrum. nih.govhmdb.ca For instance, in a derivative, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the CH₂ protons of the benzyl (B1604629) group appear as a doublet at 4.56 ppm, and the aromatic protons are observed as two singlets at 7.72 and 7.78 ppm. mdpi.com

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms attached to the electron-withdrawing trifluoromethyl groups are significantly deshielded and appear at characteristic downfield shifts. nih.govhmdb.ca In the case of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the two trifluoromethyl carbons (CF₃) show a quartet at 123.3 ppm with a large coupling constant (¹J(C-F) = 274.0 Hz), which is a hallmark of the CF₃ group. mdpi.com The aromatic carbons also display characteristic quartet splitting due to coupling with the fluorine atoms. mdpi.com

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignment. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Coupling Constant (Hz) |

| CH₂N | 4.56 (d) | 42.7 | J = 6.4 |

| Aromatic C-H (ortho) | 7.72 (s) | 127.8 (q) | ³J(C-F) = 3.0 |

| Aromatic C-H (para) | 7.78 (s) | 121.5 (q) | ³J(C-F) = 4.0 |

| Aromatic C-CF₃ | - | 132.1 (q) | ²J(C-F) = 33.3 |

| CF₃ | - | 123.3 (q) | ¹J(C-F) = 274.0 |

Data derived from the characterization of N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. mdpi.comproquest.com In the IR spectrum of this compound derivatives, characteristic absorption bands for the N-H and C-F bonds are observed. For example, in N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the N-H stretching vibration appears around 3290 cm⁻¹, and the C=O stretching of the amide is seen at 1647 cm⁻¹. proquest.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound gives rise to characteristic absorption bands in the ultraviolet region. For N-(3,5-bis(trifluoromethyl)benzyl)stearamide in acetonitrile, absorption maxima are observed at 205.0 nm, corresponding to a π→π* transition of the carbonyl group, and at 265.7 nm, attributed to an n→π* transition. mdpi.com

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. mdpi.comproquest.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. dntb.gov.uamdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. researchgate.net For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the molecular ion peak [M]⁺ is observed at m/z 509, and other significant fragments are seen at m/z 284 and 243, corresponding to fragments of the benzylamine moiety. mdpi.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary vibrational information to IR spectroscopy. nih.govchemicalbook.com Experimental Raman spectra of this compound have been recorded using instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Theoretical calculations, often using Density Functional Theory (DFT), can be used to predict the Raman spectra of molecules, aiding in the assignment of experimental bands. researchgate.net

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the electronic structure, properties, and reactivity of molecules like this compound and its derivatives. mdpi.comproquest.comresearchgate.net

DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), can be used to optimize the molecular geometry, predict vibrational frequencies (IR and Raman), and calculate electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and global reactivity descriptors. mdpi.comproquest.comresearchgate.net

For example, in a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations were used to simulate the infrared spectrum, which showed good agreement with the experimental spectrum. mdpi.com The calculated vibrational frequencies for the N-H and C=O stretching modes were 3642.71 cm⁻¹ and 1739.37 cm⁻¹, respectively, which, after scaling, correlated well with the experimental values. proquest.com

Molecular electrostatic potential (MEP) maps generated from DFT calculations can visualize the electron density distribution and identify regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net

Table 2: Computationally Predicted Properties for a this compound Derivative

| Property | Calculated Value | Method |

| N-H Stretching Frequency | 3642.71 cm⁻¹ | B3LYP/6-311+G(d,p) |

| C=O Stretching Frequency | 1739.37 cm⁻¹ | B3LYP/6-311+G(d,p) |

Data derived from the computational study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide. proquest.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric features of molecules. researchgate.net For derivatives of this compound, DFT calculations, particularly using methods like Becke's three-parameter hybrid function with the Lee–Yang–Parr correlation functional (B3LYP) and a 6-311+G(d,p) basis set, have been employed to compute various molecular properties. mdpi.comresearchgate.net These computational studies provide a foundational understanding of the molecule's behavior at an atomic level. mdpi.com

Geometry Optimization

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For derivatives such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide and 3,5-Bis(Trifluoromethyl)Benzyl amine phenyl alanine (B10760859), geometry optimization has been performed using DFT methods. researchgate.netmdpi.com This process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's structure with the lowest possible energy. The resulting optimized geometry is crucial for the accuracy of all subsequently calculated properties, including electronic and spectroscopic features. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards charged species. mdpi.comuni-muenchen.de The MEP illustrates the net electrostatic effect of the molecule's nuclei and electrons, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.org

In MEP maps, different potential values are represented by colors. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of most positive potential (electron-poor), prone to nucleophilic attack. uni-muenchen.de For a derivative of this compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, MEP analysis was conducted to determine the charge distribution and identify the sites with the highest and lowest electrostatic potential. mdpi.comresearchgate.net This analysis is instrumental in understanding intermolecular interactions and chemical reactivity. uni-muenchen.de

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comnih.gov

For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a derivative formed from this compound, the HOMO is primarily located on the stearamide portion, while the LUMO is concentrated on the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com The calculated HOMO-LUMO gap for this amide was found to be a high 5.54 eV, indicating significant stability. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity. mdpi.com These descriptors, based on Koopmans' theorem, include:

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

Table 1: Global Reactivity Descriptors for N-(3,5-bis(trifluoromethyl)benzyl)stearamide Calculated using the B3LYP/6-311+G(d,p) method in the gas phase.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E(HOMO) | -7.98 |

| LUMO Energy | E(LUMO) | -2.44 |

| HOMO-LUMO Gap | ΔE | 5.54 |

| Ionization Potential | I | 7.98 |

| Electron Affinity | A | 2.44 |

| Electronegativity | χ | 5.21 |

| Chemical Potential | μ | -5.21 |

| Chemical Hardness | η | 2.77 |

| Global Softness | S | 0.18 |

| Electrophilicity Index | ω | 4.90 |

Data sourced from a DFT study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis via DFT is used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending, or twisting) of the molecule's chemical bonds. This analysis serves two main purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of vibrational bands observed in experimental spectra. mdpi.com

For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, fundamental vibrational frequencies were calculated using the B3LYP/6-311+G(d,p) method. mdpi.comresearchgate.net The simulated infrared spectrum showed good agreement with the experimental FT-IR spectrum, which validates the accuracy of the computational model and allows for a detailed assignment of the spectral bands. researchgate.net Similarly, theoretical Raman spectral analysis has been used to study derivatives like 3,5-Bis(Trifluoromethyl)Benzyl amine phenyl alanine to understand mode-specific molecular interactions. researchgate.net

Mechanistic Insights into Reaction Pathways

DFT calculations are a powerful method for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. This provides insights into reaction barriers and the feasibility of different pathways.

While detailed DFT studies on the reaction mechanisms of this compound itself are not extensively documented in the provided sources, computational analysis of its derivatives has offered mechanistic insights into other processes. For instance, in the study of 3,5-bis(trifluoromethyl)benzyl amine phenyl alanine, theoretical analysis suggests that hydrogen bonding interactions are the key mechanism driving its self-assembly. researchgate.net The amidation reaction between this compound and stearic acid has been successfully performed, and the resulting amide product was characterized computationally, laying the groundwork for future mechanistic studies of this transformation. mdpi.com

Molecular Dynamics (MD) and Monte Carlo Simulations for Self-Assembly

While DFT is excellent for analyzing static, single-molecule properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the dynamic behavior and ensemble properties of molecular systems, such as self-assembly. These methods can simulate the movement of molecules over time, providing a view of how they interact and organize into larger supramolecular structures. researchgate.net

However, the self-assembly process can often occur on timescales that are too long to be captured efficiently by atomistic MD or MC simulations. researchgate.net In such cases, insights can be gained by using DFT to analyze the properties of the monomeric building blocks. For a derivative of this compound, computational studies have explained the potential for self-assembly by examining the non-covalent interactions, such as hydrogen bonding and π-π stacking, at the monomer level. researchgate.net This analysis of the monomer's structure and interaction modes provides a foundational understanding of the driving forces behind the formation of larger assemblies like nanotubes. researchgate.net

Modeling of Biomolecular Interactions for Drug Development

The this compound scaffold is a valuable pharmacophore in modern drug discovery, primarily owing to the presence of two trifluoromethyl (CF3) groups. These groups significantly enhance the lipophilicity and metabolic stability of drug candidates, while also engaging in unique, non-covalent interactions with biological targets. Computational modeling techniques, including molecular docking, pharmacophore mapping, and quantitative structure-activity relationship (QSAR) studies, have been instrumental in elucidating the biomolecular interactions of this compound derivatives and guiding the development of potent and selective therapeutic agents.

A notable application of this scaffold is in the design of Cholesteryl Ester Transfer Protein (CETP) inhibitors for the treatment of hyperlipidemia. nih.gov Researchers have synthesized and evaluated a series of 3,5-bis(trifluoromethyl)benzylamino benzamides, demonstrating their potential to inhibit CETP and consequently raise high-density lipoprotein (HDL) cholesterol levels. nih.gov Molecular modeling studies were crucial in understanding the structure-activity relationships within this series.

Induced-fit docking simulations of these benzamide (B126) derivatives into the active site of CETP (PDB ID: 4EWS) revealed key interactions. The 3,5-bis(trifluoromethyl)phenyl moiety was found to occupy a hydrophobic pocket, with the trifluoromethyl groups forming favorable van der Waals contacts. The docking scores, which estimate the binding affinity, correlated well with the experimentally determined inhibitory activities. nih.gov

Furthermore, pharmacophore mapping was employed to identify the essential chemical features required for CETP inhibition. nih.gov The generated pharmacophore model highlighted the importance of two hydrophobic centers, a hydrogen bond acceptor, and an aromatic ring, all of which are present in the active 3,5-bis(trifluoromethyl)benzylamino benzamide derivatives. This model serves as a valuable tool for the virtual screening of new potential CETP inhibitors. nih.gov

The inhibitory effectiveness of these compounds was quantified by their half-maximal inhibitory concentration (IC50) values. The data underscores the therapeutic potential of this chemical series. nih.gov

| Compound | Inhibitory Effectiveness (%) at 10 µM | IC50 (µM) |

|---|---|---|

| Unsubstituted Aromatic Ring Derivative (9a) | Not specified | 1.36 |

| ortho-CF3 Substituted Derivative (9b) | Not specified | 0.69 |

| Other Derivatives (9c-d, 10a-d) | 42.2% to 100% | Not specified |

Another significant area of research has been the development of C-C chemokine receptor 2 (CCR2) antagonists for the treatment of inflammatory diseases. The 3,5-bis(trifluoromethyl)benzyl group has been identified as a key structural element for potent CCR2 antagonism. nih.gov Systematic modifications of a lead compound resulted in a series of L-arylglycinamide derivatives with high binding affinity for CCR2. nih.gov

The lead compound in this series, (2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-{[2-(1-piperidinyl)ethyl]amino}-2-(3-thienyl)acetamide, demonstrated impressive potency in various assays. nih.gov It effectively blocked the binding of the natural ligand, monocyte chemoattractant protein-1 (MCP-1), to CCR2, and inhibited MCP-1-induced cellular responses. nih.gov

The following table summarizes the biological activity of this potent CCR2 antagonist. nih.gov

| Assay | Target/Cell Line | IC50 (nM) |

|---|---|---|

| Binding Affinity | Human Monocytes | 30 |

| Binding Affinity | CHO cells expressing human CCR2b | 39 |

| Calcium Mobilization | Not specified | 50 |

| Chemotaxis | Not specified | 9.6 |

Beyond specific targets like CETP and CCR2, the this compound moiety has been incorporated into various molecular frameworks to explore a wide range of biological activities. For instance, pyrazole (B372694) derivatives containing this scaffold have been synthesized and shown to be potent inhibitors of drug-resistant bacteria. nih.gov While detailed biomolecular modeling for these specific antibacterial compounds is emerging, the consistent finding of high potency across different target classes underscores the utility of this chemical entity in drug design.

Computational studies, such as those employing Density Functional Theory (DFT), have also been used to characterize the electronic properties of molecules containing the 3,5-bis(trifluoromethyl)benzyl group. For example, in the case of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations were used to determine the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and other quantum-chemical descriptors. mdpi.comresearchgate.net These studies provide a deeper understanding of the molecule's reactivity and potential interaction sites, which can indirectly inform drug design efforts. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Enhanced Sustainability and Scalability

The development of environmentally benign and scalable synthetic methods for 3,5-bis(trifluoromethyl)benzylamine and its derivatives is a key area of ongoing research. Traditional synthetic approaches often involve harsh reaction conditions and the use of hazardous reagents. To address these challenges, scientists are exploring greener alternatives.

One promising approach is the use of solventless and catalyst-free reactions. For instance, the direct amidation of stearic acid with this compound has been achieved by heating the two reactants together without any solvent or catalyst. mdpi.comresearchgate.net This method, which generates water as the only byproduct, represents a significant step towards a more sustainable synthesis of amide derivatives. mdpi.comresearchgate.net

For scalability, microflow processes are being investigated. An improved batch and microflow process for the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a derivative of this compound, has been developed. researchgate.net This continuous flow method offers enhanced safety and efficiency compared to traditional batch processing, making it suitable for larger-scale production. researchgate.net Furthermore, patents have been filed for processes to prepare N-methylbenzylamine derivatives, indicating commercial interest in scalable synthetic routes. google.com

Exploration of New Derivatives with Tunable Electronic and Steric Properties

The two trifluoromethyl groups on the phenyl ring of this compound are strong electron-withdrawing groups, which significantly influences the compound's reactivity and intermolecular interactions. Researchers are actively exploring the synthesis of new derivatives to fine-tune these electronic and steric properties for specific applications.

A notable example is the synthesis of a series of pyrazole (B372694) derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl moiety. nih.gov In these compounds, various substituents were introduced on an aniline (B41778) ring, and the resulting changes in steric and electronic properties were found to directly impact their antimicrobial activity. nih.gov This demonstrates the potential to rationally design new derivatives with optimized biological functions. The strategic placement of the trifluoromethyl groups is known to improve the pharmacodynamic and pharmacokinetic properties of drug candidates. nih.gov

Other new derivatives that have been synthesized include N-(3,5-bis(trifluoromethyl)benzyl)stearamide and triazine-based covalent organic frameworks. mdpi.comrsc.org The synthesis of these molecules showcases the versatility of this compound as a building block for creating a wide range of functional molecules with tailored properties.

Advanced Applications in Catalysis and Organocatalysis

The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl group make it a "privileged motif" in the development of organocatalysts. rsc.org These non-metal-based catalysts are often more environmentally friendly and less expensive than their metal-based counterparts.

A prominent example is N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which has emerged as a powerful hydrogen-bond donor catalyst for a variety of organic reactions. rsc.org The strong electron-withdrawing nature of the trifluoromethyl groups enhances the acidity of the N-H protons, enabling it to effectively activate substrates and stabilize transition states. rsc.org

Another innovative application is the use of 3,5-bis(trifluoromethyl) phenylammonium triflate (BFPAT) as a green and efficient organocatalyst for the synthesis of indeno[1,2-b]pyridines. researchgate.netjourcc.com This catalyst has been shown to be highly effective in promoting multi-component reactions under mild conditions, offering a sustainable approach to the synthesis of these biologically active heterocyclic compounds. researchgate.netjourcc.com

Development of Next-Generation Pharmaceutical and Agrochemical Agents

The 3,5-bis(trifluoromethyl)phenyl moiety is a key component in a number of existing drugs and is being actively investigated for the development of new therapeutic and agrochemical agents. nih.gov This is largely due to the ability of the trifluoromethyl groups to enhance metabolic stability, binding affinity, and bioavailability. nih.gov

A significant area of research is the development of novel antimicrobial agents. A series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and shown to be potent inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov These compounds represent a promising new class of antibiotics to combat the growing threat of antimicrobial resistance. nih.govnih.gov

Furthermore, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. nordmann.global Its derivatives are being explored for a range of therapeutic applications, underscoring the importance of this compound in medicinal chemistry.

Investigation of Self-Assembled Structures for Advanced Functional Materials

The ability of molecules to spontaneously organize into well-defined nanostructures, a process known as self-assembly, is a powerful tool for creating advanced functional materials. Derivatives of this compound have been shown to form interesting self-assembled structures, most notably peptide nanotubes.

Researchers have successfully synthesized and studied the self-assembly of this compound-phenylalanine nanotubes. researchgate.net These nanotubes are formed through a combination of hydrogen bonding and π-π stacking interactions, and their formation can be influenced by the concentration of the precursor molecules. researchgate.net Such peptide nanotubes have a wide range of potential applications, including in nanoelectronics, as templates for the synthesis of inorganic nanotubes, and for the encapsulation of enzymes. psu.edursc.org The study of these self-assembled structures is a rapidly developing field with the potential to yield novel materials with unprecedented properties.

Integration of Machine Learning and AI in Compound Design and Property Prediction

The design and discovery of new molecules with desired properties can be a time-consuming and expensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. While direct ML studies on this compound are still in their early stages, the application of these techniques to related fluorinated compounds demonstrates their immense potential.

For example, ML models have been successfully used to predict the carbon-fluorine bond dissociation energies in per- and polyfluoroalkyl substances (PFAS). acs.org This information is crucial for developing effective strategies for the remediation of these persistent environmental pollutants. acs.org In a broader context, ML is being applied to reaction prediction and the design of bioisosteres, which are molecular fragments with similar biological properties. rsc.org

The integration of ML and AI into the design of this compound derivatives could enable the rapid prediction of their properties, such as catalytic activity, biological efficacy, and self-assembly behavior. This would allow researchers to prioritize the synthesis of the most promising candidates, thereby streamlining the discovery of new advanced materials and therapeutic agents.

Q & A

Q. What are the key considerations for synthesizing 3,5-Bis(trifluoromethyl)benzylamine, and how can purity challenges be addressed?

Synthesis typically involves nucleophilic substitution or reduction of precursors like 3,5-bis(trifluoromethyl)benzyl bromide or benzoyl chloride. For example, the bromide derivative (CAS 32247-96-4) can react with ammonia or amines under controlled conditions . Purification challenges arise due to the compound’s sensitivity to moisture and potential byproducts. Recrystallization in anhydrous solvents (e.g., hexane/ethyl acetate mixtures) or conversion to its hydrochloride salt (CAS 42365-62-8, >97% purity) improves yield and stability . Technical-grade material (e.g., 1g at ~JPY4,900) often requires further chromatographic refinement for research applications .

Q. How is this compound characterized structurally and spectroscopically?

Key techniques include:

- XRD : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding reactivity .

- FTIR : Identifies N-H stretches (~3300 cm⁻¹) and CF₃ vibrations (1100–1250 cm⁻¹) to confirm functional groups .

- ¹H/¹⁹F NMR : Distinct signals for benzylamine protons (δ 3.8–4.2 ppm) and CF₃ groups (δ -60 to -65 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 243.14 (C₉H₇F₆N) validates molecular weight .

Q. What safety protocols are essential for handling this compound?

The compound is classified as a corrosive solid (UN 3259) . Critical measures:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors (boiling point: 82–84°C at 15 mmHg) .

- Storage : In airtight containers under inert gas (e.g., N₂), away from oxidizers and acids .

Advanced Research Questions

Q. How can computational methods enhance the study of this compound’s reactivity?

Density functional theory (DFT) and Hartree-Fock (HF) calculations predict:

- Electrostatic potential maps : Highlight nucleophilic (amine) and electrophilic (CF₃) sites .

- HOMO-LUMO gaps : Correlate with stability under oxidative conditions (e.g., ΔE ≈ 5–6 eV for similar derivatives) .

- Reaction pathways : Thermodynamic data (e.g., ΔrH° = 1456 kJ/mol for protonation) guide optimization of synthetic conditions .

Q. What experimental factors explain discrepancies in boiling point measurements under reduced pressure?

Reported boiling points (82–84°C at 15 mmHg) may vary due to:

Q. How do steric and electronic effects of CF₃ groups influence nucleophilic substitution reactions?

The electron-withdrawing CF₃ groups:

- Deactivate the aromatic ring : Reduce electrophilicity, requiring harsher conditions (e.g., elevated temperatures or Lewis acids) for amination .

- Introduce steric hindrance : Ortho-substituents slow reaction kinetics, favoring para-substitution in derivatives .

Controlled studies using isotopic labeling (e.g., ¹⁵N-ammonia) or kinetic profiling can resolve mechanistic ambiguities .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

- Basis set refinement : Larger basis sets (e.g., 6-311+G(d,p)) improve accuracy of vibrational frequency calculations .

- Solvent effects : Include polarizable continuum models (PCM) to match experimental NMR shifts in solvents like DMSO or CDCl₃ .

- Dynamic effects : Molecular dynamics simulations account for conformational flexibility in solution-phase studies .

Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 243.15 g/mol | |

| Boiling Point | 82–84°C (15 mmHg) | |

| Melting Point | 50–55°C | |

| pKa (amine) | ~8.5 (estimated via DFT) |

Table 2. Common Derivatives and Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.